3,4-Diaminobenzophenone

Catalog No.
S560264
CAS No.
39070-63-8
M.F
C13H12N2O
M. Wt
212.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,4-Diaminobenzophenone

CAS Number

39070-63-8

Product Name

3,4-Diaminobenzophenone

IUPAC Name

(3,4-diaminophenyl)-phenylmethanone

Molecular Formula

C13H12N2O

Molecular Weight

212.25 g/mol

InChI

InChI=1S/C13H12N2O/c14-11-7-6-10(8-12(11)15)13(16)9-4-2-1-3-5-9/h1-8H,14-15H2

InChI Key

RXCOGDYOZQGGMK-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)N)N

Synonyms

(3,4-Diaminophenyl)phenylmethanone; 4-benzoyl-o-phenylenediamine; 1,2-Diamino-4-(phenylcarbonyl)benzene; 2-Amino-4-benzoylaniline; p-Benzoyl-o-phenylenediamine

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)N)N

The exact mass of the compound 3,4-Diaminobenzophenone is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aniline Compounds - Phenylenediamines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3,4-Diaminobenzophenone (CAS 39070-63-8) is an unsymmetrical aromatic diamine characterized by an ortho-phenylenediamine moiety and a para-benzoyl group. In industrial and laboratory procurement, it is primarily sourced as the critical precursor for benzimidazole-based anthelmintic APIs (such as mebendazole) and as a high-sensitivity derivatization reagent for LC-MS/MS analytical workflows [1]. Unlike symmetric diamines used in bulk manufacturing, its specific 1,2-diamino configuration enables regioselective heterocyclic ring closure, while the benzophenone core ensures the correct pharmacological substitution pattern in downstream drug synthesis [2].

Substituting 3,4-diaminobenzophenone with common industrial diamines like 4,4'-diaminobenzophenone or 1,2-phenylenediamine fundamentally disrupts downstream applications [1]. In API synthesis, the pre-installed benzoyl group at the 4-position is non-negotiable for producing mebendazole; generic ortho-diamines yield completely different pharmacological profiles. In analytical chemistry, substituting it with traditional 2,4-dinitrophenylhydrazine (DNPH) for malondialdehyde (MDA) derivatization introduces E/Z stereoisomerism and requires massive reagent excess, severely compromising LC-MS/MS quantification accuracy and throughput [2]. Furthermore, in metabolite standardization, alternative precursors fail to produce the necessary benzophenone moiety required to match the exact mass and retention time of in vivo biomarkers.

API Precursor Efficiency: Mebendazole Synthesis Yield

3,4-Diaminobenzophenone is the obligate intermediate for synthesizing the anthelmintic drug mebendazole. When reacted with methyl cyanocarbamate derivatives, the ortho-diamine structure undergoes highly efficient cyclization. Studies demonstrate that optimized cyclization using 3,4-diaminobenzophenone achieves mebendazole yields of up to 95% [1]. In contrast, attempting to functionalize a generic benzimidazole core post-cyclization is synthetically impractical and low-yielding. The exact positioning of the benzoyl group ensures the correct substitution pattern without requiring complex downstream regioselective protection or deprotection steps.

Evidence DimensionAPI Cyclization Yield
Target Compound Data3,4-Diaminobenzophenone (yields ~95% mebendazole)
Comparator Or BaselineGeneric ortho-diamines (require multi-step post-cyclization functionalization)
Quantified DifferenceDirect single-step access to the 5-benzoyl-1H-benzimidazole core
ConditionsReaction with methyl cyanocarbamate / cyclization conditions

Direct procurement of this specific precursor is mandatory for the economically viable, high-yield industrial production of mebendazole.

Analytical Sensitivity: LC-MS/MS Derivatization of Malondialdehyde

For the quantification of the oxidative stress biomarker malondialdehyde (MDA), 3,4-diaminobenzophenone outperforms traditional hydrazine-based reagents. In UHPLC-MS/MS workflows, derivatization with 3,4-diaminobenzophenone achieves a Limit of Quantification (LOQ) of 0.1–0.3 μg/L in biological samples without requiring additional extraction or concentration steps [1]. In contrast, standard 2,4-DNPH derivatization often requires massive reagent excess (up to an 8900:1 molar ratio) and suffers from E/Z stereoisomerism, which complicates chromatographic separation and reduces ionization efficiency.

Evidence DimensionLimit of Quantification (LOQ) & Reagent Efficiency
Target Compound Data3,4-Diaminobenzophenone (LOQ 0.1–0.3 μg/L, single stable derivative)
Comparator Or Baseline2,4-DNPH (requires ~100x higher excess, forms E/Z isomers)
Quantified DifferenceSub-μg/L sensitivity with zero stereoisomer interference
ConditionsUHPLC-MS/MS analysis of human urine/saliva, pH 4, 50°C for 30 min

Laboratories analyzing lipid peroxidation biomarkers must procure this reagent to eliminate extraction steps and avoid stereoisomer-induced analytical errors.

Metabolite Synthesis: Access to Mebendazole Biomarkers

In pharmacokinetic studies and impurity profiling, 3,4-diaminobenzophenone is the required starting material for synthesizing 2-amino-5(6)-benzoylbenzimidazole, a critical urinary metabolite and known impurity of mebendazole [1]. By reacting 3,4-diaminobenzophenone with cyanamide or cyanogen bromide, laboratories can achieve direct, regioselective access to this specific metabolite. Using alternative precursors, such as un-benzoylated ortho-diamines, fails to produce the necessary benzophenone moiety required to match the exact mass and retention time of the in vivo biomarker.

Evidence DimensionMetabolite Structural Fidelity
Target Compound Data3,4-Diaminobenzophenone (Directly yields 2-amino-5(6)-benzoylbenzimidazole)
Comparator Or Baseline1,2-Phenylenediamine (Yields 2-aminobenzimidazole, lacking the critical benzoyl pharmacophore)
Quantified Difference100% structural match for mebendazole impurity profiling
ConditionsReaction with cyanamide for benzimidazole ring closure

Analytical and pharmaceutical laboratories must procure this specific compound to accurately synthesize and quantify mebendazole metabolites for regulatory compliance.

Industrial Synthesis of Mebendazole and Related APIs

Used as the primary ortho-diamine building block for cyclization with methyl cyanocarbamate, ensuring the correct 5-benzoyl substitution pattern required for anthelmintic efficacy [1].

High-Throughput LC-MS/MS Biomarker Quantification

Deployed as an advanced derivatization reagent for malondialdehyde (MDA) in clinical and toxicological laboratories, enabling extraction-free, highly sensitive lipid peroxidation assays [2].

Pharmacokinetic Profiling and Impurity Standardization

Utilized to synthesize 2-amino-5(6)-benzoylbenzimidazole, a key urinary metabolite and regulatory impurity standard for mebendazole quality control[3].

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

XLogP3

2

Appearance

dark yellow powder

Melting Point

115-117°C

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

39070-63-8

Wikipedia

3,4-Diaminobenzophenone

Dates

Last modified: 08-15-2023

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